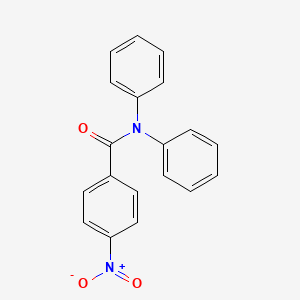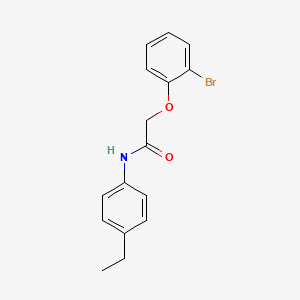
2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide is a chemical compound that belongs to the class of organic compounds known as acetanilides. It is also referred to as Bromfenac, which is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and postoperative pain.
Mecanismo De Acción
The mechanism of action of 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation and pain. By inhibiting COX enzymes, 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation in various cell types, including neuronal cells and immune cells. It has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which play a crucial role in inflammation and pain. Additionally, 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide has been shown to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide in lab experiments is its anti-inflammatory and analgesic properties, which can be beneficial in studying various diseases that involve inflammation and pain. Additionally, 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide has been shown to have neuroprotective effects, which can be beneficial in studying neurodegenerative diseases. However, one of the limitations of using 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide in lab experiments is its potential toxicity, which can affect the results of the experiments.
Direcciones Futuras
There are several future directions for the research on 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide. One of the future directions is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another future direction is to investigate its potential use in the treatment of inflammatory bowel disease (IBD), which is a chronic inflammatory disorder of the gastrointestinal tract. Additionally, further research is needed to investigate the potential side effects and toxicity of 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide, which can affect its use in clinical settings.
Métodos De Síntesis
The synthesis of 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide involves the reaction of 2-bromophenol with 4-ethylphenylamine in the presence of acetic anhydride and a catalyst such as pyridine. The reaction proceeds through an electrophilic aromatic substitution mechanism, whereby the bromine atom is substituted by the amine group to form the intermediate 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetanilide. The intermediate is then hydrolyzed with hydrochloric acid to produce the final product, 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide has been widely used in scientific research for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. Studies have also shown that 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide can reduce oxidative stress and inflammation in various cell types, including neuronal cells and immune cells.
Propiedades
IUPAC Name |
2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-2-12-7-9-13(10-8-12)18-16(19)11-20-15-6-4-3-5-14(15)17/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEVLVAYFXWMLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-methylthieno[3,2-d]pyrimidine](/img/structure/B5689604.png)
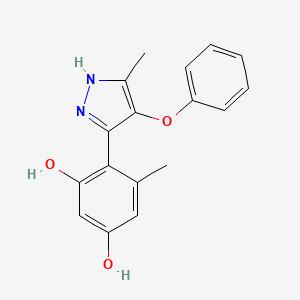
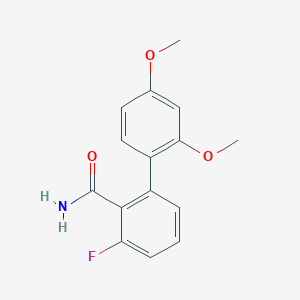
![N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5689641.png)
![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B5689642.png)
![1-ethyl-3-isobutyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5689644.png)
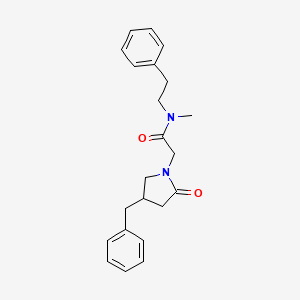
![1-methyl-8-[3-(2-methyl-1H-imidazol-1-yl)propyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5689655.png)
![N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5689658.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}propanamide](/img/structure/B5689665.png)
![N-[1-(1-ethyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)-2-methylpropyl]acetamide](/img/structure/B5689667.png)
![4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5689675.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5689680.png)
